molecular formula C12H19N3O2 B3003778 5-amino-4-carbethoxy-1-cyclohexyl-1H-imidazole CAS No. 37842-61-8

5-amino-4-carbethoxy-1-cyclohexyl-1H-imidazole

Cat. No.: B3003778
CAS No.: 37842-61-8
M. Wt: 237.303
InChI Key: HQVPYNVVQNXJEE-UHFFFAOYSA-N
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Description

5-Amino-4-carbethoxy-1-cyclohexyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an amino group, a carbethoxy group, and a cyclohexyl group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

ethyl 5-amino-1-cyclohexylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-17-12(16)10-11(13)15(8-14-10)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVPYNVVQNXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-carbethoxy-1-cyclohexyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclohexyl derivative in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-carbethoxy-1-cyclohexyl-1H-imidazole can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbethoxy group can be reduced to yield the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

Scientific Research Applications

5-Amino-4-carbethoxy-1-cyclohexyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5-amino-4-carbethoxy-1-cyclohexyl-1H-imidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 5-Amino-4-carbethoxy-1-methyl-1H-imidazole
  • 5-Amino-4-carbethoxy-1-phenyl-1H-imidazole
  • 5-Amino-4-carbethoxy-1-benzyl-1H-imidazole

Comparison: 5-Amino-4-carbethoxy-1-cyclohexyl-1H-imidazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

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